Boc-D-isoleucine

Catalog No.
S1794234
CAS No.
55721-65-8
M.F
M. Wt
231.3
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-D-isoleucine

CAS Number

55721-65-8

Product Name

Boc-D-isoleucine

IUPAC Name

(2R,3R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

Molecular Weight

231.3

InChI

InChI=1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8-/m1/s1

SMILES

CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C
  • Stereochemical Purity: Boc-D-isoleucine is a stereochemically pure molecule, meaning it has a specific three-dimensional structure. This purity is essential in many research applications, particularly those studying protein interactions and enzyme activity.
  • Protecting Group: The Boc (tert-Butoxycarbonyl) group serves as a protecting group for the isoleucine's amino group. This protection allows for selective modification of other functional groups within the molecule. The Boc group can be selectively removed under specific conditions to reveal the free amine group for further reactions. [Source: Boc protecting group in organic synthesis ]

Here are some specific examples of how Boc-D-isoleucine is used in scientific research:

  • Peptide Synthesis: Boc-D-isoleucine is a common building block used in the chemical synthesis of peptides. Peptides are short chains of amino acids that play essential roles in biological processes. By incorporating Boc-D-isoleucine, researchers can introduce the D-isomer of isoleucine into their peptides to study the impact of stereochemistry on function. [Source: Chemical synthesis of peptides ]
  • Protein-Protein Interactions: Researchers can use Boc-D-isoleucine to investigate protein-protein interactions. By attaching Boc-D-isoleucine to a specific protein, they can study how this modified protein interacts with other proteins. This information can be crucial for understanding cellular processes and developing new drugs. [Source: Protein-protein interaction assays: Probing the biochemical toolbox ]
  • Enzyme Activity Studies: Boc-D-isoleucine can be a valuable tool for studying enzyme activity. By incorporating Boc-D-isoleucine into a substrate molecule (the molecule acted upon by an enzyme), researchers can investigate how enzymes recognize and process different stereoisomers. This information can provide insights into enzyme function and potential drug targets. [Source: Enzyme assays to measure enzymatic activity ]

Boc-D-isoleucine is a derivative of the amino acid D-isoleucine, featuring a tert-butyloxycarbonyl (Boc) protecting group. This compound is recognized for its role in peptide synthesis and as a building block in various pharmaceutical applications. The molecular formula of Boc-D-isoleucine is C11H21NO4C_{11}H_{21}NO_{4}, and it has a molecular weight of approximately 229.29 g/mol. The presence of the Boc group enhances the stability and solubility of D-isoleucine, making it suitable for various

  • Deprotection Reactions: The Boc group can be removed under acidic conditions, allowing for the regeneration of D-isoleucine. This process typically involves treatment with trifluoroacetic acid or hydrochloric acid.
  • Peptide Bond Formation: Boc-D-isoleucine can be utilized in the formation of peptide bonds with other amino acids, facilitating the synthesis of peptides and proteins.
  • Coupling Reactions: It can participate in coupling reactions with activated carboxylic acids or their derivatives, such as acyl chlorides or anhydrides, often using coupling reagents like N,N'-dicyclohexylcarbodiimide .

Boc-D-isoleucine, like its parent compound D-isoleucine, exhibits biological activity that includes:

  • Neurotransmitter Modulation: D-isoleucine acts as a selective activator of the Asc-1 antiporter, which is involved in the release of endogenous D-serine. This mechanism enhances long-term potentiation in neuronal pathways, particularly in the hippocampus .
  • Metabolic Role: As an amino acid, Boc-D-isoleucine plays a role in protein synthesis and metabolism within various biological systems, including its function as a bacterial metabolite .

The synthesis of Boc-D-isoleucine typically involves:

  • Boc Protection: D-isoleucine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base (such as triethylamine) to introduce the Boc protecting group.
  • Purification: The reaction mixture is purified using techniques such as column chromatography to isolate Boc-D-isoleucine from unreacted starting materials and by-products.
  • Characterization: The final product is characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure .

Boc-D-isoleucine finds applications in various fields:

  • Pharmaceuticals: It serves as a key intermediate in the synthesis of peptide-based drugs and biologically active compounds.
  • Research: Used extensively in biochemical research for studying protein interactions and functions due to its ability to modulate neurotransmitter activity.
  • Synthetic Chemistry: Acts as a building block in organic synthesis for creating complex molecules .

Studies on Boc-D-isoleucine often focus on its interactions with various biological systems:

  • Neurochemical Studies: Research indicates that D-isoleucine influences synaptic activity through modulation of NMDA receptors via D-serine release. This interaction has implications for understanding neurodegenerative diseases such as Alzheimer's .
  • Metabolic Pathways: Investigations into how Boc-D-isoleucine affects metabolic pathways reveal its role in amino acid metabolism and potential impacts on cellular functions .

Boc-D-isoleucine shares structural similarities with several other amino acids and their derivatives. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
L-IsoleucineC6H13NO2Natural amino acid; essential for protein synthesis
D-Allo-IsoleucineC6H13NO2Epimer of D-Isoleucine; differs at one stereocenter
Boc-L-IsoleucineC11H21NO4L-enantiomer; used similarly in peptide synthesis
N-Boc-ValineC11H21NO4Valine derivative; utilized in similar synthetic routes

Boc-D-isoleucine is unique due to its specific stereochemistry, which influences its biological activity and utility in peptide synthesis compared to other isomers and derivatives . Its protective group enhances stability during reactions, making it a valuable tool in organic chemistry.

XLogP3

1.6

Dates

Modify: 2023-08-15

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